molecular formula C5H9F2N B12981069 (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine

Cat. No.: B12981069
M. Wt: 121.13 g/mol
InChI Key: WXSBBSYRLYANMA-BYPYZUCNSA-N
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Description

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine is a chiral amine compound characterized by the presence of a cyclopropyl group and two fluorine atoms attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylcarbinol and difluoroacetic acid.

    Formation of Intermediate: The cyclopropylcarbinol is first converted to a cyclopropylcarbinyl halide using a halogenating agent like thionyl chloride.

    Nucleophilic Substitution: The cyclopropylcarbinyl halide then undergoes a nucleophilic substitution reaction with difluoroacetic acid to form the intermediate difluoroethyl cyclopropane.

    Amine Formation: Finally, the intermediate is treated with ammonia or an amine source under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl cyclopropane oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Research: The compound is used in studies investigating its interactions with biological molecules and its potential effects on cellular processes.

    Industrial Applications: It may be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-2,2-difluoroethan-1-amine: Lacks the chiral center, making it a racemic mixture.

    1-Cyclopropyl-2-fluoroethan-1-amine: Contains only one fluorine atom, altering its chemical properties.

    Cyclopropylamine: Lacks the difluoroethyl group, resulting in different reactivity and applications.

Uniqueness

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine is unique due to its chiral nature and the presence of two fluorine atoms, which can significantly influence its chemical behavior and interactions with biological targets

Properties

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

IUPAC Name

(1S)-1-cyclopropyl-2,2-difluoroethanamine

InChI

InChI=1S/C5H9F2N/c6-5(7)4(8)3-1-2-3/h3-5H,1-2,8H2/t4-/m0/s1

InChI Key

WXSBBSYRLYANMA-BYPYZUCNSA-N

Isomeric SMILES

C1CC1[C@@H](C(F)F)N

Canonical SMILES

C1CC1C(C(F)F)N

Origin of Product

United States

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